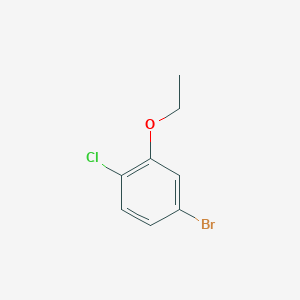

4-Bromo-1-chloro-2-ethoxybenzene

描述

Nomenclature and Chemical Classification of 4-Bromo-1-chloro-2-ethoxybenzene

The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.govuni.lu This name precisely describes the substituents on the benzene (B151609) ring: a bromine atom at position 4, a chlorine atom at position 1, and an ethoxy group at position 2.

Common synonyms for this compound include 5-bromo-2-chlorophenetole. cymitquimica.com Chemically, it is classified as a halogenated aromatic ether. It is a derivative of ethoxybenzene (phenetole) and is polysubstituted with both a bromine and a chlorine atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 900174-61-0 |

| Molecular Formula | C8H8BrClO |

| Molecular Weight | 235.51 g/mol |

| Synonyms | 5-Bromo-2-chlorophenetole, Benzene, 4-bromo-1-chloro-2-ethoxy- |

Data sourced from multiple chemical suppliers and databases. cymitquimica.combiosynth.com

Historical Context and Significance in Organic Chemistry

The specific historical context for the first synthesis or discovery of this compound is not well-documented in readily available literature. Its emergence is likely tied to the broader exploration of halogenated aromatic compounds as versatile intermediates in organic synthesis. The Williamson ether synthesis, a long-established method for preparing ethers, provides a foundational route for creating such molecules. masterorganicchemistry.comlearncbse.in

The primary significance of this compound lies in its role as a "versatile small molecule scaffold" and a "building block" for laboratory use. cymitquimica.com Its structure contains multiple functional groups that can be selectively targeted in chemical reactions. For instance, the bromine and chlorine atoms can potentially participate in cross-coupling reactions, while the aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups.

It is crucial to distinguish this compound from the structurally related but more complex compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469). The latter is a known intermediate in the synthesis of the pharmaceutical drug Dapagliflozin (B1669812). chemicalbook.comgoogle.comgoogle.comchemicalbook.comlgcstandards.comsynthinkchemicals.compharmaffiliates.com While sharing some structural motifs, this compound itself has not been directly implicated in this specific synthesis pathway in major patents or research articles.

Research Gaps and Opportunities for this compound Studies

A thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, reactivity, and application. This lack of focused research presents several opportunities for investigation.

Detailed Research Findings:

Due to the limited specific research on this compound, detailed experimental findings are scarce. However, some fundamental properties are available from chemical suppliers.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Purity | Min. 95% |

| Physical State | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Data sourced from chemical supplier information. cymitquimica.com

Spectroscopic data, which is crucial for the characterization of any new compound, is not publicly available in peer-reviewed journals for this compound. This represents a fundamental gap in the chemical knowledge base for this molecule.

Future Research Directions:

Synthetic Methodology: Developing and optimizing synthetic routes to this compound would be a valuable contribution. Studies could focus on the efficiency, selectivity, and scalability of different synthetic strategies, starting from readily available precursors.

Reactivity Profiling: A systematic study of the compound's reactivity is warranted. This could involve exploring its participation in various classes of organic reactions, such as:

Nucleophilic aromatic substitution (SNAr) to replace one of the halogen atoms. stackexchange.com

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br or C-Cl bonds.

Further electrophilic substitution on the aromatic ring.

Exploration of Derivatives: this compound could serve as a starting material for the synthesis of a library of novel polysubstituted aromatic compounds. These derivatives could then be screened for potential biological activity or for applications in materials science. The unique substitution pattern offers the potential for creating complex molecules that are not easily accessible through other routes.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-chloro-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYBGPXRAMZWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679257 | |

| Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-61-0 | |

| Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Chloro 2 Ethoxybenzene

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in obtaining 4-bromo-1-chloro-2-ethoxybenzene, a compound with a specific 1,2,4-substitution pattern. The choice of strategy is dictated by the interplay of the electronic and steric effects of the ethoxy, chloro, and bromo substituents.

A logical and common approach to constructing multisubstituted benzene (B151609) rings is through the sequential introduction of functional groups via electrophilic aromatic substitution. The order of these substitutions is critical and is governed by the directing effects of the groups already present on the ring. youtube.comyoutube.com

The ethoxy group (-OC₂H₅) is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comcsun.eduyoutube.com Halogens, such as chlorine and bromine, are deactivating yet also direct to the ortho and para positions. organicchemistrytutor.comcsun.edu A plausible synthetic route that leverages these effects starts with phenetole (B1680304) (ethoxybenzene).

Bromination of Phenetole: The initial electrophilic substitution on phenetole is bromination. Due to the strong para-directing nature of the activating ethoxy group and to minimize steric hindrance, the bromine atom is predominantly introduced at the position para to the ethoxy group. This reaction yields 4-bromophenetole (B47170). nih.gov

Chlorination of 4-Bromophenetole: The subsequent chlorination of 4-bromophenetole involves electrophilic substitution on a ring containing two competing ortho, para-directing groups. The ethoxy group is activating, while the bromo group is deactivating. The regiochemical outcome is controlled by the more powerful activating group, the ethoxy substituent. libretexts.orgquora.com Therefore, the chlorine atom is directed to the position ortho to the ethoxy group (C2), resulting in the final product, this compound.

Table 1: Proposed Sequential Electrophilic Substitution Pathway

| Step | Starting Material | Reagent(s) | Major Product | Key Consideration |

| 1 | Phenetole | Br₂, Lewis Acid (e.g., FeBr₃) | 4-Bromophenetole | Strong para-directing effect of the activating ethoxy group. |

| 2 | 4-Bromophenetole | Cl₂, Lewis Acid (e.g., AlCl₃) | This compound | The activating ethoxy group directs chlorination to the ortho position over the deactivating bromo group. libretexts.org |

An alternative and highly regioselective strategy is the O-alkylation of a pre-existing, appropriately substituted phenol. This method, a variation of the Williamson ether synthesis, avoids issues with controlling regioselectivity during multiple electrophilic aromatic substitutions. The key precursor for this synthesis is 5-bromo-2-chlorophenol (B68879). uni.lusigmaaldrich.comnih.gov

The synthesis proceeds in two main stages:

Formation of the Phenoxide: 5-bromo-2-chlorophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding phenoxide ion. The phenoxide is a potent nucleophile. thieme-connect.de

Nucleophilic Substitution: The phenoxide ion is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate. The nucleophilic phenoxide attacks the electrophilic ethyl group in an Sₙ2 reaction, displacing the leaving group (iodide or sulfate) and forming the ether linkage to yield this compound.

This method is highly efficient as the positions of the chloro and bromo substituents are fixed in the starting material, ensuring the formation of the correct isomer. The synthesis of the required 5-bromo-2-chlorophenol precursor can itself be accomplished via demethylation of 5-bromo-2-chloroanisole (B101544) using reagents like boron tribromide. chemicalbook.com

Table 2: O-Alkylation of 5-Bromo-2-chlorophenol

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 5-Bromo-2-chlorophenol | Base (e.g., K₂CO₃, NaH) | Sodium/Potassium 5-bromo-2-chlorophenoxide | Acid-Base |

| 2 | Sodium/Potassium 5-bromo-2-chlorophenoxide, Ethylating Agent (e.g., C₂H₅I) | Solvent (e.g., DMF, Acetone) | This compound | Williamson Ether Synthesis (Sₙ2) |

Acylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of related, more complex structures, Friedel-Crafts acylation utilizing phenetole is a key step. wikipedia.orgnih.gov A well-documented example is the synthesis of the ketone (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), an intermediate for other active pharmaceutical ingredients. chemicalbook.comgoogle.com This process begins with the acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, which is typically generated in situ from 5-bromo-2-chlorobenzoic acid. google.comgoogle.comwipo.int The reaction is a classic Friedel-Crafts acylation catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). google.comyoutube.com

While aluminum chloride is commonly used for Friedel-Crafts acylation, other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also employed to catalyze such transformations, often under milder conditions. nih.gov BF₃·OEt₂ is known to promote the acylation of various aromatic systems. chemicalbook.com In the synthesis of the related diarylmethane, BF₃·OEt₂ is not used for the initial acylation but is crucial for the subsequent reduction step. chemicalbook.com The acylation itself relies on AlCl₃ to activate the 5-bromo-2-chlorobenzoyl chloride, making it sufficiently electrophilic to react with the activated phenetole ring. google.comgoogle.com

One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and yield. For the synthesis of the related 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), a one-pot acylation-reduction sequence has been developed. google.comgoogle.com After the initial Friedel-Crafts acylation of phenetole, the resulting ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is reduced in the same reaction vessel.

This reduction is effectively accomplished using a combination of triethylsilane (Et₃SiH) as a hydride donor and boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. chemicalbook.comgelest.comorganic-chemistry.org The BF₃·OEt₂ coordinates to the carbonyl oxygen, activating it for reduction by triethylsilane, which reduces the ketone directly to a methylene (B1212753) (-CH₂-) group. stackexchange.com This one-pot method avoids the isolation of the ketone and streamlines the synthesis of the diarylmethane structure. chemicalbook.comgoogle.com

Table 3: One-Pot Acylation-Reduction for Diaryl Methane Synthesis

| Step (in one pot) | Precursor(s) | Reagent(s) | Intermediate/Product | Key Process |

| Acylation | 5-Bromo-2-chlorobenzoic acid, Phenetole | 1. Oxalyl Chloride2. AlCl₃ | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Friedel-Crafts Acylation google.comgoogle.com |

| Reduction | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Triethylsilane (Et₃SiH), Boron Trifluoride Etherate (BF₃·OEt₂) | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Ionic Hydrogenation chemicalbook.com |

Acylation Reactions with Phenetole Precursors

Influence of Competing Substituents on Reaction Pathways

The regiochemical outcome of the synthesis of this compound and related compounds is dictated by the electronic and steric properties of the substituents on the aromatic ring(s). libretexts.orgfiveable.me

In sequential electrophilic substitution , the powerful activating and ortho, para-directing nature of the ethoxy group is the dominant influence. organicchemistrytutor.comyoutube.com When chlorinating 4-bromophenetole, the ethoxy group (-OEt) strongly activates the C2 and C6 positions (ortho to itself) towards electrophilic attack. The bromo group at C4 also directs to these same positions, but its deactivating nature means its influence is subordinate to that of the ethoxy group. Thus, substitution occurs predictably ortho to the ethoxy group.

In the O-alkylation pathway , the reaction occurs at the oxygen atom of the phenol, not on the aromatic ring itself. Therefore, the directing effects of the ring substituents are not in competition for the reaction site. However, their electron-withdrawing or -donating properties do influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide ion.

In the Friedel-Crafts acylation of phenetole , the regioselectivity is again controlled by the potent activating ethoxy group. wikipedia.org It directs the incoming 5-bromo-2-chlorobenzoyl group almost exclusively to the para position. The ortho position is also activated but is sterically hindered by the ethoxy group itself and the large incoming acyl electrophile, making para substitution the major pathway. The deactivating carbonyl group of the resulting ketone product prevents subsequent acylations on the same ring. youtube.com

Directing Effects of Ethoxy, Bromo, and Chloro Groups

The substituents on the benzene ring—ethoxy (-OCH2CH3), bromo (-Br), and chloro (-Cl)—play a crucial role in determining the position of incoming electrophiles during synthesis. libretexts.orgorganicchemistrytutor.com The ethoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to hydrogen. masterorganicchemistry.com It is an ortho, para-director, meaning it directs incoming substituents to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. organicchemistrytutor.comyoutube.comlibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the ring, increasing electron density at the ortho and para positions. youtube.comlibretexts.org

Conversely, the bromo and chloro groups are deactivating groups, making the aromatic ring less reactive towards electrophiles. masterorganicchemistry.com Despite being deactivating due to their inductive electron-withdrawing effect, they are also ortho, para-directors. masterorganicchemistry.comwou.edu This is because their ability to donate a lone pair of electrons through resonance, although weaker than their inductive effect, still preferentially stabilizes the intermediates formed during ortho and para attack. organicchemistrytutor.com

When these groups are present on the same ring, their directing effects can either reinforce or oppose each other. libretexts.org In the case of synthesizing this compound, the starting materials and the sequence of reactions are chosen to leverage these effects to achieve the desired substitution pattern.

Steric Hindrance Considerations

Steric hindrance, the spatial arrangement of atoms or groups that impedes a chemical reaction, is a significant factor in the synthesis of this compound. purechemistry.orgnumberanalytics.com The bulkiness of the ethoxy, bromo, and chloro substituents can influence the regioselectivity of the reaction, favoring substitution at less hindered positions. numberanalytics.comjove.com

For instance, if a bulky electrophile is introduced, it will preferentially attack the position that is most accessible. jove.com In a disubstituted or trisubstituted benzene ring, substitution between two existing groups is generally disfavored due to steric crowding. jove.com Therefore, the synthetic strategy must account for the size of both the existing substituents and the incoming electrophile to predict and control the product distribution. purechemistry.orgjove.com The presence of bulky groups can significantly reduce the rate of reaction at sterically hindered sites. numberanalytics.com

Optimization of Reaction Conditions and Yields

Achieving high yields of this compound hinges on the careful optimization of several reaction parameters.

Catalyst Selection and Loading (e.g., Lewis Acids)

Lewis acids are frequently employed as catalysts in electrophilic aromatic substitution reactions, such as halogenation, to increase the electrophilicity of the substituting agent. wikipedia.orglibretexts.orglibretexts.org In the context of synthesizing this compound, a Lewis acid catalyst is essential to activate the halogen (e.g., bromine or chlorine) for attack on the less reactive aromatic ring. libretexts.orglibretexts.org

Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄). wikipedia.orggoogle.com The catalyst works by forming a complex with the halogen, polarizing the halogen-halogen bond and generating a more potent electrophile. libretexts.orgquora.com

The amount of catalyst, or catalyst loading, is a critical parameter. While a catalytic amount is sufficient to accelerate the reaction, using excessive amounts can sometimes lead to undesired side reactions or the formation of impurities. google.comlibretexts.org Therefore, the optimal catalyst loading must be determined experimentally to maximize the yield of the desired product while minimizing byproducts. google.com

Table 1: Common Lewis Acid Catalysts in Halogenation

| Catalyst | Effectiveness | Reference |

| ZrCl₄ | Preferred | google.com |

| FeCl₃ | Preferred | google.com |

| AlCl₃ | Preferred | google.com |

| HfCl₄ | Less than optimal | google.com |

| TiCl₄ | Less than optimal | google.com |

| ZnCl₂ | Less than optimal | google.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of the synthesis. researchgate.netnih.gov Solvents can influence the rate of reaction by stabilizing or destabilizing the transition states and intermediates. quora.comnih.gov In electrophilic aromatic substitution, polar solvents can sometimes slow down the reaction if the intermediate is a long-lived cation. quora.com

For the synthesis of this compound, solvents such as dichloromethane (B109758) and toluene (B28343) have been utilized. google.comgoogle.com The solvent's polarity can affect the solubility of reactants and catalysts, as well as the energy of the reaction intermediates. nih.gov In some cases, the solvent itself can participate in the reaction, leading to the formation of impurities. For example, the use of acetonitrile (B52724) as a solvent can lead to the formation of N-acetyl impurities. google.comgoogle.com Therefore, careful solvent selection is crucial to ensure a clean and efficient reaction. researchgate.net

Temperature and Reaction Time Control

Temperature and reaction time are interconnected parameters that must be precisely controlled to achieve the desired outcome. chemicalbook.com Generally, increasing the reaction temperature increases the reaction rate. However, higher temperatures can also lead to a decrease in selectivity and the formation of unwanted byproducts. pressbooks.pub

In the synthesis of this compound, specific temperature ranges are maintained during different stages of the reaction. For example, the addition of reagents may be carried out at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction, followed by stirring at a higher temperature (e.g., 20-65°C) for a specific duration to ensure the reaction goes to completion. google.comgoogle.comchemicalbook.com The reaction time is optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of degradation products or isomers. chemicalbook.com The interplay between temperature and time determines whether a reaction is under kinetic or thermodynamic control, which can affect the final product distribution. pressbooks.pub

Minimizing Impurity Formation in Synthetic Processes

A key challenge in the synthesis of this compound is the minimization of impurities. google.comgoogle.com The formation of isomers is a common issue due to the directing effects of the multiple substituents on the benzene ring. chemicalbook.com Careful control of the reaction sequence and conditions is necessary to favor the formation of the desired this compound isomer.

One specific impurity that can form is N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, particularly when acetonitrile is used as a solvent at elevated temperatures. google.comgoogle.com This occurs through the nucleophilic addition of acetonitrile to a reaction intermediate. google.com To avoid this, alternative solvents can be used, or the reaction can be conducted in a "one-pot" process that circumvents the isolation of intermediates that are prone to side reactions. google.comgoogle.com Other strategies to minimize impurities include using the optimal catalyst loading and precisely controlling the reaction temperature and time. researchgate.netnih.govchemicalbook.com

Avoidance of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine

The formation of the N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity is a known issue in synthetic processes that utilize acetonitrile as a solvent during the reduction of the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. google.comgoogle.com This impurity arises from the nucleophilic addition of acetonitrile to the ketone, particularly at elevated temperatures, followed by hydrolysis. google.com

To address this, an advanced one-pot synthetic process has been developed that entirely avoids the use of acetonitrile as a solvent, thereby precluding the formation of the problematic N-acetyl impurity. google.comgoogle.com This method ensures the production of this compound that is substantially free of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, defined as containing less than 0.1% of the impurity. google.com

The process begins with the acylation of 5-bromo-2-chlorobenzoic acid, followed by a Friedel-Crafts reaction with phenetole, and a subsequent reduction, all performed without isolating the intermediate ketone. google.comgoogle.com

Step 1: Acyl Chloride Formation and Friedel-Crafts Reaction

Initially, 5-bromo-2-chlorobenzoic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting it with an agent like oxalyl chloride in a suitable solvent such as dichloromethane, with a catalytic amount of dimethylformamide. google.comchemicalbook.com The resulting acyl chloride is then directly reacted with phenetole in the presence of a Lewis acid catalyst, most commonly aluminum chloride, to form the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate. A key aspect of this advanced method is that this ketone intermediate is not isolated before the subsequent reduction step. google.comgoogle.com

Reaction Conditions for Acylation and Friedel-Crafts Reaction

| Reactant/Reagent | Function | Exemplary Conditions | Source |

|---|---|---|---|

| 5-bromo-2-chlorobenzoic acid | Starting Material | 2 g | google.comgoogle.com |

| Oxalyl chloride | Chlorinating Agent | 0.8 mL | google.comgoogle.com |

| Dichloromethane | Solvent | 20 mL | google.comgoogle.com |

| Dimethylformamide | Catalyst | 0.2 mL | google.comgoogle.com |

| Phenetole | Reactant | 1.1 mL | google.comgoogle.com |

| Aluminum chloride | Lewis Acid Catalyst | 1.25 g | google.comgoogle.com |

| Temperature | Reaction Parameter | 0°C to 5°C | google.comgoogle.com |

| Reaction Time | Reaction Parameter | 1 hour | google.comgoogle.com |

Step 2: One-Pot Reduction

Following the Friedel-Crafts reaction, the reduction is carried out in the same reaction vessel after the addition of a different solvent, such as tetrahydrofuran. google.com The reduction of the ketone is accomplished using a reducing agent like sodium borohydride (B1222165) in combination with aluminum chloride, or alternatively, triethylsilane with a Lewis acid like boron trifluoride diethyl etherate. google.comchemicalbook.com By explicitly avoiding acetonitrile as the solvent, the pathway to the formation of the N-acetyl impurity is completely blocked. The reaction mixture is typically heated to drive the reduction to completion. google.com

Reaction Conditions for Reduction

| Reactant/Reagent | Function | Exemplary Conditions | Source |

|---|---|---|---|

| Tetrahydrofuran | Solvent | 20 mL | google.com |

| Sodium borohydride | Reducing Agent | 0.65 g | google.com |

| Aluminum chloride | Co-reagent | 2.3 g | google.com |

| Temperature | Reaction Parameter | 60°C to 65°C | google.com |

| Reaction Time | Reaction Parameter | ~16 hours | google.com |

This one-pot process represents a significant advancement, providing a streamlined and efficient route to high-purity this compound, which is crucial for its use as an intermediate in the synthesis of pharmaceutical compounds like dapagliflozin (B1669812). google.comgoogle.com

Mechanistic Investigations of 4 Bromo 1 Chloro 2 Ethoxybenzene Reactivity

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through the attack of an electrophile on the electron-rich aromatic ring. lumenlearning.commasterorganicchemistry.com The rate and regioselectivity of this reaction on 4-bromo-1-chloro-2-ethoxybenzene are governed by the combined directing effects of the bromine, chlorine, and ethoxy groups.

The ethoxy group (-OEt) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The halogen substituents, bromine and chlorine, are deactivating yet ortho, para-directing. In this specific substitution pattern, the positions on the ring are electronically distinct, leading to predictable outcomes in EAS reactions.

The rate-determining step in electrophilic aromatic substitution is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or benzenonium ion. libretexts.orglibretexts.org The stability of this intermediate is crucial in determining the reaction's regioselectivity. For this compound, electrophilic attack can occur at positions 3, 5, and 6.

The attack at each position leads to a different set of resonance structures for the benzenonium intermediate. The stability of these intermediates is influenced by the ability of the substituents to delocalize the positive charge. The ethoxy group, being a strong resonance donor, can effectively stabilize an adjacent carbocation.

Let's consider the attack of a generic electrophile E⁺ at the available positions:

Attack at C-3: The positive charge is delocalized over C-2, C-4, and C-6. The resonance structure with the charge on C-2 is significantly stabilized by the adjacent ethoxy group.

Attack at C-5: The positive charge is delocalized over C-4, C-6, and C-2. None of these positions directly benefit from the strong resonance stabilization of the ethoxy group in the same way as the C-3 attack.

Attack at C-6: The positive charge is delocalized over C-1, C-3, and C-5. The resonance structure with the charge on C-1 is adjacent to the chloro group.

Based on the powerful stabilizing effect of the ethoxy group, the benzenonium intermediate formed by attack at the C-3 position is expected to be the most stable. Consequently, electrophilic substitution is predicted to occur predominantly at this position.

Table 1: Predicted Relative Stability of Benzenonium Intermediates in the Electrophilic Substitution of this compound

| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

| C-3 | Strong resonance stabilization from the adjacent ethoxy group. | High |

| C-5 | Inductive effects from halogens; no direct resonance stabilization. | Low |

| C-6 | Inductive effect from the adjacent chloro group. | Moderate |

Note: This table is based on established principles of substituent effects in electrophilic aromatic substitution.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the regioselectivity of electrophilic aromatic substitution reactions. By calculating the electron density at various positions on the aromatic ring and modeling the energies of the possible benzenonium intermediates, DFT can offer quantitative insights into the most likely site of electrophilic attack.

For this compound, a DFT analysis would typically involve:

Ground-State Electron Density Calculation: Mapping the molecular electrostatic potential (MEP) to identify regions of high electron density, which are more susceptible to electrophilic attack. The position ortho to the strongly activating ethoxy group (C-3) is expected to have the highest negative potential.

Intermediate Energy Calculation: Calculating the energies of the benzenonium intermediates formed by the addition of an electrophile at each possible position (C-3, C-5, and C-6). The transition state energies leading to these intermediates would also be calculated.

Regioselectivity Prediction: The position leading to the lowest energy intermediate and transition state is predicted to be the major site of substitution.

Based on the known electronic effects of the substituents, a DFT calculation would be expected to confirm that the C-3 position is the most favorable for electrophilic attack due to the superior stabilization of the corresponding benzenonium intermediate by the ethoxy group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is generally less common than EAS and requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. stackexchange.comlibretexts.org

The ethoxy group in this compound is a poor leaving group. Its replacement by a nucleophile would necessitate harsh reaction conditions. However, under specific circumstances, such as cleavage with a strong acid like HBr or HI, the ether linkage can be broken to yield the corresponding phenol. This is not a typical SNAr reaction but rather an acid-catalyzed cleavage of the ether.

For a true SNAr reaction to occur, the aromatic ring needs to be activated by strongly electron-withdrawing groups, which are absent in this molecule. The existing halogen substituents are not sufficiently activating to facilitate nucleophilic substitution of the ethoxy group under standard conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The presence of a bromine atom in this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org In this compound, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective coupling at the C-Br bond.

The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboronic acid (R-B(OH)₂) would proceed as follows:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide.

Reductive Elimination: The coupled product, 4-R-1-chloro-2-ethoxybenzene, is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

This selective coupling allows for the introduction of a wide variety of substituents at the C-4 position, making it a valuable synthetic strategy. chemspider.comrsc.orgnih.govnih.gov

Table 2: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen at C-4 | Relative Reactivity in Suzuki-Miyaura Coupling | Product of Selective Coupling with R-B(OH)₂ |

| Bromine (Br) | High | 4-R-1-chloro-2-ethoxybenzene |

| Chlorine (Cl) | Low | (Unreactive under conditions selective for Br) |

Note: This table illustrates the general reactivity trend of halogens in Suzuki-Miyaura coupling.

Microwave-Assisted Sonogashira Coupling

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, is traditionally catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgwikipedia.org The application of microwave irradiation has emerged as a transformative technique to accelerate this reaction, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity. mdpi.com

For a substrate such as this compound, microwave-assisted Sonogashira coupling would be expected to proceed selectively at the more reactive carbon-bromine bond. The general reactivity trend for aryl halides in Sonogashira coupling follows the order: I > Br > Cl. wikipedia.orgchemicalforums.com This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step of the palladium catalyst.

The electron-donating nature of the ethoxy group at the ortho position to the bromine and meta to the chlorine can also influence the reaction. Electron-donating groups can increase the electron density on the aromatic ring, which can sometimes slow down the rate of oxidative addition. concordia.ca However, the precise effect can be complex and is also dependent on the choice of catalyst, ligand, and reaction conditions. researchgate.net

A hypothetical microwave-assisted Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, would likely yield 1-chloro-2-ethoxy-4-(phenylethynyl)benzene as the major product. The reaction conditions would typically involve a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., a tertiary amine like triethylamine (B128534) or an inorganic base like K₂CO₃), and a suitable solvent. Microwave heating would be applied to rapidly bring the reaction mixture to the desired temperature, promoting efficient catalytic turnover.

Table 1: Hypothetical Reaction Parameters for Microwave-Assisted Sonogashira Coupling of this compound

| Parameter | Condition | Rationale |

| Substrate | This compound | Dihalogenated arene with differential reactivity. |

| Alkyne | Phenylacetylene | Common terminal alkyne for coupling. |

| Catalyst | Pd(PPh₃)₂Cl₂ | Standard, commercially available palladium catalyst. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |

| Base | Triethylamine (Et₃N) | Acts as a scavenger for the generated HBr. |

| Solvent | Toluene (B28343) or DMF | Common solvents for Sonogashira reactions. |

| Irradiation | Microwave | To accelerate the reaction and improve yield. |

| Temperature | 80-120 °C | Typical temperature range for these couplings. |

| Time | 5-30 minutes | Significantly shorter than conventional heating. |

Ligand Screening for Optimized Yields and Minimized Side Reactions

The choice of ligand coordinated to the palladium center is critical in tuning the catalytic activity and selectivity of the Sonogashira coupling. For a substrate like this compound, ligand selection aims to achieve high yields of the desired mono-alkynylated product while minimizing side reactions, such as the undesired coupling at the C-Cl bond or homocoupling of the alkyne (Glaser coupling).

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of Sonogashira couplings, particularly with less reactive aryl chlorides. libretexts.orgwordpress.com While the primary reaction is expected at the C-Br bond, a highly active catalyst system could potentially lead to some degree of C-Cl bond activation, especially under forcing conditions. Therefore, a careful balance of ligand steric and electronic properties is necessary.

Commonly screened ligands include triarylphosphines (e.g., PPh₃, P(o-tol)₃), bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃), and N-heterocyclic carbenes (NHCs). libretexts.orgacs.org For the selective coupling at the C-Br bond of this compound, a ligand that promotes efficient oxidative addition at the C-Br bond but has a higher activation barrier for the C-Cl bond would be ideal.

Table 2: Representative Ligands for Sonogashira Coupling and Their Potential Impact

| Ligand | Type | Characteristics | Potential Effect on this compound Coupling |

| Triphenylphosphine (PPh₃) | Triarylphosphine | Moderately bulky, good stability. | Standard ligand, may require higher temperatures for efficient coupling. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Trialkylphosphine | Very bulky, electron-rich. | Highly active catalyst, may increase risk of C-Cl coupling if not controlled. |

| XPhos | Buchwald Ligand | Bulky, electron-rich biarylphosphine. | Often provides high turnover numbers and rates, good for challenging substrates. |

| IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donor, sterically demanding. | Can form very stable and active catalysts, effective for aryl chlorides. |

Kinetic Studies of Chlorine's Inhibitory Effect

The significantly lower reactivity of aryl chlorides compared to aryl bromides in Sonogashira coupling is a well-documented phenomenon. wikipedia.orgchemicalforums.com This difference in reactivity can be described as an "inhibitory effect" of the chlorine substituent when a more reactive halogen is present on the same aromatic ring, as in this compound.

The rate-determining step in the Sonogashira catalytic cycle is generally considered to be the oxidative addition of the aryl halide to the Pd(0) complex. acs.org The C-Cl bond is stronger and less polarized than the C-Br bond, making it less susceptible to cleavage by the palladium catalyst. This results in a much higher activation energy for the oxidative addition of the C-Cl bond.

Kinetic studies would likely reveal a significant difference in the reaction rates for the coupling at the two halogen sites. A competitive experiment, where this compound is reacted with a limited amount of alkyne, would overwhelmingly yield the product of C-Br coupling. The reaction rate would be primarily governed by the cleavage of the C-Br bond, with the C-Cl bond remaining largely intact under typical Sonogashira conditions.

Other Significant Organic Transformations

Derivatization Strategies

Beyond Sonogashira coupling, this compound can serve as a versatile intermediate for further molecular elaboration. Its derivatization is key in the synthesis of more complex molecules, including pharmaceuticals. For instance, a closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a known intermediate in the synthesis of the anti-diabetic drug dapagliflozin (B1669812). google.comgoogle.compensoft.net The strategies used for its synthesis highlight potential derivatization pathways for this compound.

One common derivatization strategy involves electrophilic aromatic substitution. However, the existing substituents will direct incoming electrophiles. A more versatile approach is through metal-halogen exchange followed by reaction with an electrophile. For example, the bromine atom can be selectively converted into an organolithium or Grignard reagent, which can then be reacted with a variety of electrophiles to introduce new functional groups.

Another significant transformation is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Similar to the Sonogashira reaction, the Suzuki coupling would be expected to occur selectively at the C-Br bond of this compound.

A key derivatization strategy documented in the synthesis of dapagliflozin intermediates involves a Friedel-Crafts-type reaction. google.com For example, 5-bromo-2-chlorobenzoic acid can be converted to its acid chloride and then reacted with phenetole (B1680304) in a Friedel-Crafts acylation. The resulting ketone can then be reduced to furnish the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene structure. google.com This demonstrates how the core structure related to this compound can be built upon.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Expected Product |

| Lithiation/Electrophilic Quench | 1. n-BuLi, -78 °C; 2. Electrophile (e.g., CO₂) | 5-Chloro-4-ethoxy-2-(functional group)benzene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-chloro-2-ethoxybenzene |

| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-1-chloro-2-ethoxybenzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl-4-amino-1-chloro-2-ethoxybenzene |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1 Chloro 2 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-1-chloro-2-ethoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offers insights into through-bond and through-space connectivities, and can be used to study dynamic processes such as rotational barriers.

¹H and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The aromatic region will display a complex pattern due to the substitution pattern. The three aromatic protons are in different chemical environments. The proton at C3 (adjacent to the ethoxy and chloro groups) is expected to be a doublet. The proton at C5 (adjacent to the bromo and chloro groups) would likely appear as a doublet of doublets, and the proton at C6 (adjacent to the bromo group) would be a doublet.

The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from coupling to the three methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the two methylene protons.

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ethoxy group. Carbons bonded directly to the electronegative chlorine, bromine, and oxygen atoms (C1, C4, and C2, respectively) will be significantly shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.0 - 7.2 | d |

| Aromatic H-5 | 7.3 - 7.5 | dd |

| Aromatic H-6 | 6.8 - 7.0 | d |

| Methylene (-OCH₂-) | 4.0 - 4.2 | q |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-Cl) | 125 - 130 |

| C2 (C-O) | 150 - 155 |

| C3 (C-H) | 115 - 120 |

| C4 (C-Br) | 110 - 115 |

| C5 (C-H) | 130 - 135 |

| C6 (C-H) | 118 - 123 |

| Methylene (-OCH₂-) | 65 - 70 |

Deconvolution of Overlapping Signals

In some instances, particularly in lower resolution spectra or with certain solvents, signals in the aromatic region of the ¹H NMR spectrum may overlap. Advanced NMR processing software can perform deconvolution, a computational method used to separate overlapping peaks. This process fits a series of theoretical peaks (e.g., Lorentzian or Gaussian line shapes) to the experimental data, allowing for the resolution and integration of individual signals that would otherwise be difficult to analyze.

Two-Dimensional NMR Techniques (COSY, NOESY)

To confirm the assignments made from one-dimensional spectra and to elucidate the full connectivity of the molecule, two-dimensional NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, for instance, between H-5 and H-6, which helps in assigning the complex aromatic signals definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would be particularly useful for confirming the substitution pattern. It would show a cross-peak between the methylene protons of the ethoxy group and the aromatic proton at the C3 position, providing unambiguous evidence for the placement of the ethoxy group adjacent to this proton.

Dynamic NMR for Rotational Barrier Analysis

The rotation around the C(aryl)-O bond of the ethoxy group may be hindered due to steric interactions with the adjacent chlorine atom. nih.gov This restricted rotation can be studied using variable temperature (VT) or dynamic NMR (DNMR) spectroscopy. montana.edu

At low temperatures, the rotation around this bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two exchanging signals broaden and merge into a single peak. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the activation energy (ΔG‡) for the rotational barrier. nih.govmontana.edu This provides valuable quantitative data on the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution ESI-MS for Molecular Ion Confirmation and Isotopic Patterns

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of the molecular ion with very high accuracy. For this compound (C₈H₈BrClO), the exact mass can be calculated and compared to the experimentally measured value to confirm the elemental formula. uni.lu

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of chlorine and bromine. libretexts.orglibretexts.org

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.org

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. libretexts.orglibretexts.org

Consequently, the molecular ion region will exhibit a characteristic cluster of peaks. The main peak (M) will correspond to the ion containing ⁷⁹Br and ³⁵Cl. There will be a significant peak at M+2, which is a combination of ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. A smaller peak will be observed at M+4, corresponding to the ion containing both of the heavier isotopes, ⁸¹Br and ³⁷Cl. The relative intensities of these peaks (approximately 3:4:1 for [M]:[M+2]:[M+4]) provide a definitive signature for the presence of one bromine and one chlorine atom in the molecule.

Table 3: Predicted High-Resolution ESI-MS Data for this compound

| Adduct Ion | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 234.95200 |

| [M+Na]⁺ | 256.93394 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. In the context of studying chemical stability, GC-MS is invaluable for identifying the products that form when a compound degrades under various stressors, such as heat, light, or exposure to other chemicals.

The process involves introducing a sample, which would contain the parent compound and its degradation products, into the gas chromatograph. The components are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For "this compound," a hypothetical degradation study using GC-MS would aim to identify smaller molecules resulting from the breakdown of the parent structure. Potential degradation pathways for halogenated aromatic compounds can include dehalogenation (loss of bromine or chlorine atoms) or cleavage of the ether bond. synthinkchemicals.comlgcstandards.com The resulting mass spectra of any degradation products would be compared against spectral libraries or interpreted to propose their chemical structures. However, at present, no specific studies have been published detailing the GC-MS analysis of "this compound" degradation products.

Computational Prediction Tools in Spectroscopic Analysis (e.g., ACD/Labs)

Computational software, such as the tools offered by Advanced Chemistry Development, Inc. (ACD/Labs), plays a crucial role in modern chemical analysis. These programs can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C), from a given chemical structure.

The prediction algorithms utilize large databases of experimentally recorded spectra and employ methods like neural networks and incremental approaches to calculate the chemical shifts and coupling constants for a novel structure. For "this compound," these tools could generate a predicted NMR spectrum that would be instrumental in its initial identification and for the verification of its structure after synthesis. The software allows for the comparison of the predicted spectrum with an experimental one, which can rapidly confirm if the correct compound has been synthesized. While the capabilities of such software are well-established, specific case studies or published predictions for "this compound" are not available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Regioselectivity and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can predict various chemical properties, including the regioselectivity of electrophilic aromatic substitution reactions. For 4-Bromo-1-chloro-2-ethoxybenzene, DFT calculations can elucidate the most probable sites for electrophilic attack.

DFT calculations can map the electrostatic potential (ESP) surface of the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the positions ortho and para to the strongly activating ethoxy group would be expected to have higher electron density. However, the presence of the halogens complicates this picture.

To predict regioselectivity, the energies of the possible sigma-complex intermediates (Wheland intermediates) formed during electrophilic attack at each available carbon position can be calculated using DFT. nih.gov The transition state leading to the most stable intermediate will have the lowest activation energy, thus indicating the preferred site of substitution.

Illustrative DFT Data for Regioselectivity Analysis

Below is a hypothetical data table illustrating the sort of results a DFT study might yield for the relative energies of sigma-complexes for the nitration of this compound. Lower relative energies indicate more stable intermediates and therefore more likely positions for substitution.

| Position of Electrophilic Attack | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major/Minor Product |

| C3 | 2.5 | Minor |

| C5 | 0.0 | Major |

| C6 | 1.8 | Minor |

Note: This data is illustrative and intended to demonstrate the application of DFT in predicting regioselectivity. Actual values would require specific DFT calculations.

Based on general principles, the C5 position is predicted to be the most favored site for electrophilic attack. This is because it is para to the strongly activating ethoxy group and avoids the steric hindrance of being ortho to it, while also being meta to the deactivating chloro and bromo groups.

Molecular Modeling of Substituent Directing Effects

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. In the context of this compound, molecular modeling can be used to visualize and quantify the directing effects of its substituents. libretexts.org

In this compound, the activating ethoxy group at C2 exerts the strongest directing influence. The positions ortho (C3) and para (C5) to the ethoxy group are therefore activated. The chloro group at C1 and the bromo group at C4 will direct incoming electrophiles to their ortho and para positions. The para position to the chloro group is occupied by the bromo group, and the para position to the bromo group is occupied by the chloro group. The positions ortho to the halogens are C2, C6 (for chloro) and C3, C5 (for bromo).

A qualitative analysis suggests the following:

Ethoxy group (at C2): Strongly activates and directs ortho (C3) and para (C5).

Chloro group (at C1): Deactivates and directs ortho (C6) and para (C4 - occupied).

Bromo group (at C4): Deactivates and directs ortho (C3, C5) and para (C1 - occupied).

The directing effects of the bromo and ethoxy groups are synergistic in directing towards C3 and C5. The powerful activating effect of the ethoxy group is expected to dominate, making the positions ortho and para to it the most reactive. Molecular modeling can provide quantitative data, such as calculated atomic charges, to support these qualitative predictions.

Illustrative Calculated Atomic Charges

The following table presents hypothetical Mulliken atomic charges calculated for the aromatic carbons of this compound, which can be obtained from molecular modeling studies. More negative charges suggest a higher electron density and thus a more likely site for electrophilic attack.

| Aromatic Carbon Atom | Hypothetical Mulliken Charge (a.u.) |

| C1-Cl | +0.15 |

| C2-O | +0.20 |

| C3-H | -0.18 |

| C4-Br | +0.05 |

| C5-H | -0.25 |

| C6-H | -0.12 |

Note: This data is for illustrative purposes. Actual charge distribution would be determined by specific calculations.

These hypothetical values illustrate that C5 would be the most nucleophilic carbon atom, followed by C3, which is consistent with the directing effects of the ethoxy group.

Conformational Analysis of the Ethoxy Group

The ethoxy group is not rigid and can rotate around the C(aryl)-O bond. The conformation of the ethoxy group can influence the electronic and steric environment of the molecule. Conformational analysis using computational methods can determine the preferred orientation of the ethoxy group relative to the benzene (B151609) ring. rsc.org

The two primary conformations of interest are the planar (or syn-periplanar) conformation, where the ethyl group lies in the plane of the benzene ring, and the perpendicular (or syn-clinal) conformation, where the ethyl group is twisted out of the plane. Steric hindrance with adjacent substituents can significantly influence the rotational barrier and the preferred dihedral angle.

In this compound, the ethoxy group is situated between a chloro atom and a hydrogen atom. The steric clash between the ethyl group and the ortho-chloro substituent is a key factor. Computational modeling can generate a potential energy surface by systematically rotating the C(aryl)-O-C(ethyl)-C(methyl) dihedral angle to identify the lowest energy conformers.

Illustrative Potential Energy Scan Data

The table below shows hypothetical relative energies for different conformations of the ethoxy group in this compound, as might be determined from a computational scan.

| Dihedral Angle (C1-C2-O-CH2) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Planar (eclipsed with C1-Cl) |

| ± 90° | 0.0 | Perpendicular (Gauche) |

| 180° | 1.5 | Planar (eclipsed with C3-H) |

Note: This data is hypothetical and serves to illustrate the expected outcome of a conformational analysis.

The analysis would likely show that a perpendicular or near-perpendicular conformation of the ethoxy group is favored to minimize steric repulsion with the ortho-chloro substituent. This deviation from planarity could slightly modulate the resonance effect of the ethoxy group, as perfect orbital overlap for resonance occurs in the planar conformation. However, the energetic penalty for this steric clash in the planar form would likely outweigh the slight loss of resonance stabilization in the perpendicular form.

Applications of 4 Bromo 1 Chloro 2 Ethoxybenzene in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesisgoogle.comgoogle.com

The primary and most well-documented application of 4-bromo-1-chloro-2-ethoxybenzene is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). googleapis.com Its structural framework is incorporated into the final target molecule, making the purity and reactivity of this intermediate of high importance in the pharmaceutical industry.

Synthesis of Dapagliflozin (B1669812) and Related Impuritiesgoogle.comnih.govwipo.int

This compound is a key starting material in the multi-step synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. google.comnih.gov The synthesis of Dapagliflozin involves the coupling of this substituted benzene (B151609) derivative with a protected glucose derivative.

A common synthetic route to Dapagliflozin begins with the Friedel-Crafts acylation reaction between 5-bromo-2-chlorobenzoyl chloride and phenetole (B1680304) to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855). google.com This ketone is then reduced to yield the pivotal intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469). google.comgoogle.com This intermediate then undergoes further reactions, including a metal-halogen exchange and subsequent coupling with a protected gluconolactone, to eventually form the C-aryl glucoside structure of Dapagliflozin.

The conditions under which the reduction of the benzophenone (B1666685) precursor is carried out are critical to avoid the formation of impurities. For instance, using acetonitrile (B52724) as a solvent at elevated temperatures can lead to the formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, a significant process-related impurity. google.comgoogle.com Therefore, alternative reaction conditions, such as using a different solvent system, have been developed to minimize the generation of such byproducts. google.comgoogle.com The compound itself is also referred to as a "Dapagliflozin Bromo Impurity," highlighting its close relationship to the final drug substance.

The synthesis of Dapagliflozin metabolites, such as benzylic hydroxy dapagliflozin and oxo dapagliflozin, has also been explored, starting from intermediates derived from the core structure provided by this compound.

Table 1: Example Synthetic Route for a Key Dapagliflozin Intermediate

| Step | Starting Material | Reagents | Product |

| 1 | 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, DMF | 5-bromo-2-chlorobenzoyl chloride |

| 2 | 5-bromo-2-chlorobenzoyl chloride | Phenetole, Aluminum chloride | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |

| 3 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Triethylsilane, Boron trifluoride diethyl etherate | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

This is a simplified representation of a synthetic pathway described in the literature. wipo.int

Intermediate in Agrochemical Synthesisgoogleapis.com

While the structural motifs present in this compound, such as the halogenated phenyl ring, are found in many active agrochemical compounds, its specific application as an intermediate in this sector is not well-documented in publicly available scientific literature and patents. googleapis.com

Development of Insecticides and Herbicides

The development of novel insecticides and herbicides often relies on the synthesis of complex molecules containing substituted aromatic rings. Halogen atoms like bromine and chlorine can enhance the biological activity and metabolic stability of these compounds. However, a direct synthetic lineage from this compound to a commercialized or developmental insecticide or herbicide could not be established from the reviewed sources. Further research into proprietary and patent literature may be required to uncover any specific roles of this compound in the agrochemical industry.

Environmental Fate and Degradation Research

Thermal Stability Profiles and Degradation Pathways

The thermal stability of 4-Bromo-1-chloro-2-ethoxybenzene is a critical factor in understanding its behavior in elevated temperature environments. While detailed, publicly available thermogravimetric analysis (TGA) data and specific degradation pathway studies for this compound are not readily found in the scientific literature, general stability information can be gleaned from safety and technical data sheets. The compound is reported to be stable under recommended storage and handling temperatures and pressures.

Heating the compound to decomposition can lead to the formation of hazardous products. The primary thermal degradation pathway is expected to involve the cleavage of the carbon-halogen and carbon-ether bonds.

Thermogravimetric analysis coupled with gas chromatography-mass spectrometry (TGA-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. However, specific TGA-GC-MS studies detailing the full profile of thermal degradation products for this compound are not available in the public domain.

Based on the elemental composition of the parent molecule (C8H8BrClO), the anticipated hazardous decomposition products resulting from complete or partial thermal degradation include carbon oxides (carbon monoxide and carbon dioxide), hydrogen bromide, and hydrogen chloride.

Table 1: Anticipated Thermal Decomposition Products of this compound

| Degradation Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Hydrogen Bromide | HBr |

| Hydrogen Chloride | HCl |

This table is based on general chemical principles and safety data sheet information, not on specific experimental TGA-GC-MS results for this compound.

Photolytic Degradation Studies

The susceptibility of a chemical to degradation by sunlight is a key aspect of its environmental fate. Photolytic degradation can be a significant removal mechanism for aromatic compounds in the environment. However, dedicated research studies on the photolytic degradation of this compound, including reaction kinetics and product identification, are not currently found in the published scientific literature.

The quantum yield is a measure of the efficiency of a photochemical process. The quantification of quantum yields for the various photolytic degradation pathways of this compound would provide crucial data for environmental modeling and persistence assessment. At present, there are no available studies that report on the quantum yields for the degradation of this specific compound.

Storage Conditions for Compound Stability

To maintain the integrity of this compound, specific storage conditions are recommended. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is also advised to keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants. Following these storage guidelines is essential to ensure the stability of the compound and prevent premature degradation.

Comparative Studies with Structurally Similar Compounds

Analysis of Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of compounds that feature both a halogen and an ether group attached to an aromatic ring. wikipedia.org 4-Bromo-1-chloro-2-ethoxybenzene is a member of this family, and its properties are shaped by the characteristics of these functional groups. wikipedia.org

The ethoxy group (-OC2H5) is an activating, ortho-, para-directing group. openstax.orglibretexts.org This is because the oxygen atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.orglumenlearning.com This increased electron density makes the ring more susceptible to attack by electrophiles. studymind.co.uk

In contrast, the halogen substituents (bromine and chlorine) are deactivating yet ortho-, para-directing. govtpgcdatia.ac.inpressbooks.pub Their deactivating nature stems from their strong electron-withdrawing inductive effect due to high electronegativity, which pulls electron density away from the ring and makes it less reactive than benzene (B151609). openstax.orglumenlearning.com However, they also possess lone pairs of electrons that can be donated to the ring via a weaker resonance effect, which directs incoming electrophiles to the ortho and para positions. openstax.orgpressbooks.pub

Structure-Reactivity Relationship Elucidation

The relationship between the structure of a substituted benzene and its reactivity is a cornerstone of organic chemistry. ma.edu Substituents can either donate or withdraw electrons, which in turn affects the rate and orientation of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org

In this compound, the ethoxy group is an electron-donating group through resonance, which stabilizes the carbocation intermediate formed during electrophilic substitution, thereby increasing the reaction rate compared to an unsubstituted ring. libretexts.org Conversely, the chloro and bromo groups are electron-withdrawing through their inductive effect, which destabilizes the carbocation and slows the reaction rate. openstax.orgpressbooks.pub The net effect on reactivity is a balance of these opposing forces.

The directing influence of each substituent is determined by its ability to stabilize the intermediate carbocation (the arenium ion).

Ethoxy group (at C2): Strongly activates the ortho (C6) and para (C4) positions. Since the para position is already occupied by bromine, it strongly directs towards C6.

Chloro group (at C1): Deactivates the ring but directs to the ortho (C2, C6) and para (C4) positions.

Bromo group (at C4): Deactivates the ring but directs to the ortho (C3, C5) and para (C1) positions.

The combined effect suggests that the most likely position for an electrophilic attack would be the C6 position, which is ortho to the strongly activating ethoxy group and the deactivating chloro group. The C3 and C5 positions are ortho to the deactivating bromo group and meta to the activating ethoxy group, making them less favored.

Impact of Substituent Variations on Chemical Properties and Applications

Varying the substituents on the aromatic ring significantly alters the chemical properties and potential applications of the resulting molecule. This can be illustrated by comparing this compound with similar compounds.

Impact of Halogen Variation: The identity of the halogen atom influences the degree of deactivation of the aromatic ring. The deactivating effect generally increases with the electronegativity of the halogen, following the order F > Cl > Br > I. libretexts.org However, the size of the halogen also plays a role; as the size increases, the reactivity of the ring tends to decrease. libretexts.org Replacing the bromine in this compound with fluorine would likely result in a less reactive compound due to fluorine's higher electronegativity. Conversely, replacing chlorine with iodine might lead to a more reactive compound.

Impact of Alkoxy Group Variation: Changing the alkoxy group from ethoxy (-OCH2CH3) to a methoxy (B1213986) (-OCH3) group would have a minimal impact on the electronic effects, as both are strong activating groups. However, larger alkoxy groups could introduce steric hindrance, potentially affecting the rate and regioselectivity of reactions.

Comparative Data of Structurally Similar Compounds

To illustrate the impact of substituent variations, the following interactive table compares the properties of related halogenated aromatic compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound | Predicted Impact on Reactivity |

| This compound | C8H8BrClO | 235.51 cymitquimica.com | - | Baseline |

| 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | 219.50 nih.gov | Ethoxy group replaced by an ethyl group. | The ethyl group is a weaker activator than the ethoxy group. |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) | C15H14BrClO | 325.63 nih.gov | Presence of a 4-ethoxybenzyl group instead of an ethoxy group. | Increased steric bulk and additional aromatic ring. |

| 1-Bromo-4-chloro-2-(difluoromethoxy)benzene | C7H4BrClF2O | Not available | Ethoxy group replaced by a difluoromethoxy group. | The electron-withdrawing fluorine atoms would make this group deactivating. |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | C7H3BrClF3O | Not available | Ethoxy and halogen positions differ; trifluoromethoxy group is strongly deactivating. | Significantly less reactive due to the trifluoromethoxy group. |

These variations highlight how subtle changes in the molecular structure can lead to significant differences in chemical properties. Such understanding is crucial for the targeted synthesis of molecules with desired characteristics for applications in areas like pharmaceuticals and materials science. numberanalytics.com For instance, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known intermediate in the synthesis of the diabetes drug dapagliflozin (B1669812). chemicalbook.comgoogle.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of substituted aromatics like 4-Bromo-1-chloro-2-ethoxybenzene often relies on multi-step processes. Future research is geared towards the development of more efficient and selective catalytic systems to streamline its production. While traditional methods may involve the etherification of a corresponding phenol, advanced catalytic approaches could offer direct, one-pot syntheses from more accessible precursors.

Research efforts could focus on:

Palladium-based Catalysts: Investigating next-generation palladium catalysts with specialized phosphine (B1218219) ligands to improve the efficiency of cross-coupling reactions used in the synthesis pathway.

Copper-catalyzed Reactions: Exploring copper-based systems for C-O bond formation (etherification), which can be more cost-effective than palladium-based methods.

Dual-catalysis Systems: Designing systems where two catalytic cycles operate in tandem to construct the molecule in a single reaction vessel, reducing waste and improving atom economy.

The development of such catalysts would aim to increase yield, reduce reaction times, and allow for milder reaction conditions, contributing to more sustainable manufacturing processes.

Exploration of New Reactivity Pathways and Transformations

The reactivity of this compound is primarily dictated by its two halogen substituents. The difference in reactivity between the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in palladium-catalyzed cross-couplings) allows for selective, stepwise functionalization. This opens up a wide field for exploring new synthetic transformations.

Potential Reactivity Pathways for Exploration:

Selective Cross-Coupling Reactions: Future studies will likely focus on optimizing conditions for highly selective Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, a Suzuki coupling could be performed selectively at the bromide position, leaving the chloride intact for a subsequent, different coupling reaction. mdpi.comresearchgate.netarkat-usa.org

Directed Ortho-metalation: The ethoxy group could potentially be used as a directing group to functionalize the adjacent C-H bond, adding another layer of complexity and allowing for the introduction of new substituents.

Cyanation and Alkynylation: Investigating novel methods for the introduction of cyano or alkynyl groups at the halogenated positions to create precursors for dyes, liquid crystals, or pharmaceutical intermediates.

The table below outlines potential transformations based on established organometallic reactions that represent promising research avenues for this molecule.

| Reaction Type | Reagent/Catalyst System (Hypothetical) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted chloro-ethoxybenzene |

| Buchwald-Hartwig Amination | Amine (primary/secondary), Pd catalyst with specialized ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | Amino-substituted chloro-ethoxybenzene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst system | Alkynyl-substituted chloro-ethoxybenzene |

| Stille Coupling | Organostannane, Pd catalyst | Organo-substituted chloro-ethoxybenzene |

Advanced Applications in Materials Science and Drug Discovery

As a "versatile small molecule scaffold," this compound is a promising starting point for creating novel molecules with applications in materials science and drug discovery. cymitquimica.com Its di-halogenated nature allows it to be incorporated into larger molecular architectures.

Materials Science: The compound could be used as a monomer or cross-linking agent in the synthesis of advanced polymers. The resulting materials could possess enhanced thermal stability, flame retardancy (due to the halogen content), or specific electronic properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to selectively functionalize the two halogen sites allows for the precise tuning of polymer properties.